In Vivo Anti-Inflammatory Activity: 4-Methoxy Analog (4d) vs. 4-Chloro (4b) and 2,4-Dichloro (4e) Analogs in Rat Paw Oedema
Compound 4d [3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one] was evaluated alongside its 5-aryl congeners 4a–4e in a rat carrageenan-induced hind paw oedema model at a single oral dose of 20 mg/kg. At this dose, 4d produced 56.25% inhibition of paw oedema. In the same assay under identical conditions, the 4-chloro analog 4b achieved 86% inhibition and the 2,4-dichloro analog 4e achieved 89% inhibition [1]. This establishes a clear activity rank order: electron-withdrawing substituents (Cl, Cl₂) confer substantially greater anti-inflammatory potency than the electron-donating methoxy group in this scaffold. The data define 4d as a moderately active member of the series, precisely 29.75 percentage points less potent than the most active analog 4e, and below the 70% inhibition threshold required for advancement to downstream COX/LOX enzyme assays [1].
| Evidence Dimension | Percentage inhibition of carrageenan-induced rat paw oedema (oral, 20 mg/kg) |
|---|---|
| Target Compound Data | 56.25% inhibition (Compound 4d, 4-OCH₃) |
| Comparator Or Baseline | Compound 4b (4-Cl): 86% inhibition; Compound 4e (2,4-Cl₂): 89% inhibition; Compound 4a (H): 64% inhibition; Compound 4c (4-CH₃): 62% inhibition; Ibuprofen (standard): data provided in original publication |
| Quantified Difference | 4d is 29.75 percentage points less potent than 4e (89% – 56.25%); 29.75 percentage points less potent than 4b (86% – 56.25%); 7.75 percentage points less potent than 4a (64% – 56.25%); 5.75 percentage points less potent than 4c (62% – 56.25%) |
| Conditions | In vivo rat carrageenan-induced hind paw oedema model; oral administration at 20 mg/kg body weight; measurement of paw volume change; compounds 4a–e tested concurrently within the same published study [1] |
Why This Matters
This is the only peer-reviewed, head-to-head in vivo anti-inflammatory dataset available for 4d, enabling direct SAR comparisons across the 5-aryl substitution series—critical for medicinal chemists selecting a para-electron-donating reference compound for COX/LOX hybrid design.
- [1] Akhter M, Akhter N, Alam MM, Zaman MS, Saha R, Kumar A. Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. J Enzyme Inhib Med Chem. 2011;26(6):767-776. doi:10.3109/14756366.2010.550890 View Source
